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Optimizing Miricorilant dosage to minimize adverse effects in vivo

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Compound of Interest		
Compound Name:	Miricorilant	
Cat. No.:	B609053	Get Quote

Technical Support Center: Miricorilant In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Miricorilant** in in vivo models. The information is designed to help optimize dosage and minimize adverse effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Miricorilant?

A1: **Miricorilant** is a selective glucocorticoid receptor (GR) modulator and a mineralocorticoid receptor (MR) antagonist.[1] It is being investigated for conditions like non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.

Q2: What are the most common adverse effects observed with Miricorilant in in vivo studies?

A2: The most significant adverse effect reported in clinical trials is a transient elevation of serum aminotransferases, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3][4] This effect appears to be dose-dependent.

Q3: At what dosages have liver enzyme elevations been observed?



A3: In a Phase 2a study for NASH (NCT03823703), daily doses of 600 mg and 900 mg of **Miricorilant** were associated with significant increases in ALT and AST levels, leading to the suspension of the trial.[2] However, these elevations were reversible upon discontinuation of the drug.

Q4: Is it possible to administer **Miricorilant** without causing liver enzyme elevations?

A4: Yes, a Phase 1b clinical trial in patients with NASH demonstrated that a lower, intermittent dosing regimen of 100 mg twice weekly was safe and well-tolerated, without an associated rise in hepatic transaminase levels. This suggests that both the dose and the dosing schedule are critical factors in minimizing this adverse effect.

Q5: Have any adverse effects been noted in preclinical studies?

A5: A preclinical study in mice on a high-fat diet receiving 60 mg/kg of **Miricorilant** daily showed a transient increase in AST levels that normalized by the third week of treatment despite continued administration. In a rat model of olanzapine-induced weight gain, **Miricorilant** was effective in reversing weight gain, and no treatment-related adverse clinical signs were reported.

Troubleshooting Guide: Managing Elevated Liver Enzymes

Issue: Elevated ALT and AST levels are observed during an in vivo study with Miricorilant.

Possible Cause: The dosage of **Miricorilant** may be too high for the specific model or individual subject.

Suggested Actions:

- Monitor Liver Enzymes Closely: Implement a frequent monitoring schedule for ALT and AST levels, especially during the initial weeks of treatment. In a clinical trial, elevations were observed around 4 weeks.
- Consider Dose Reduction: If liver enzyme elevations are observed, a reduction in the Miricorilant dosage should be considered.



- Evaluate Dosing Schedule: Switching from a daily to an intermittent dosing schedule (e.g., twice weekly) has been shown to be better tolerated in clinical settings.
- Temporary Discontinuation: In cases of significant enzyme elevations, temporary discontinuation of Miricorilant may be necessary. Clinical data shows that enzyme levels typically return to baseline after stopping the drug.
- Correlate with Efficacy: In the Phase 2a NASH trial, liver enzyme elevations were observed in patients who also showed a significant reduction in liver fat. It may be useful to assess whether the elevations are linked to the desired therapeutic effect in your model.

Data on Dose-Dependent Adverse Effects

Table 1: Clinical Trial Data on **Miricorilant** and Liver Enzyme Elevation in NASH Patients (Phase 2a, NCT03823703)

Dosage	Frequency	Adverse Effect	Incidence	Notes
600 mg	Daily	Elevated ALT/AST	Observed in patients with liver fat reduction	Elevations were transient and resolved upon discontinuation.
900 mg	Daily	Elevated ALT/AST	4 of the first 5 patients treated showed elevations	Study was suspended due to these findings. Elevations were transient.

Table 2: Clinical Trial Data on a Well-Tolerated **Miricorilant** Dosage in NASH Patients (Phase 1b)

Dosage	Frequency	Adverse Effect	Incidence
100 mg	Twice Weekly	Elevated ALT/AST	No associated rise in hepatic transaminase levels reported.



Table 3: Preclinical Data on Miricorilant and Liver Enzymes in a High-Fat Diet Mouse Model

Dosage	Frequency	Adverse Effect	Observation
60 mg/kg	Daily	Elevated AST	A transient increase was observed at week 2, which normalized by week 3.

Experimental Protocols

Preclinical Model: Reversal of Olanzapine-Induced Weight Gain in Rats

- Animal Model: Female Sprague-Dawley rats.
- Weight Induction Phase (5 weeks):
 - Administer olanzapine (OLZ) to induce weight gain.
 - A vehicle-only group serves as a control.
- Treatment Phase (starting week 6):
 - Continue olanzapine administration in all but the vehicle-only control group.
 - Administer Miricorilant orally at various dosing regimens to the treatment groups.
 - Include an olanzapine + vehicle group as a control.
- Assessments:
 - Monitor body weight and food consumption regularly.
 - Conduct clinical observations for any adverse effects.

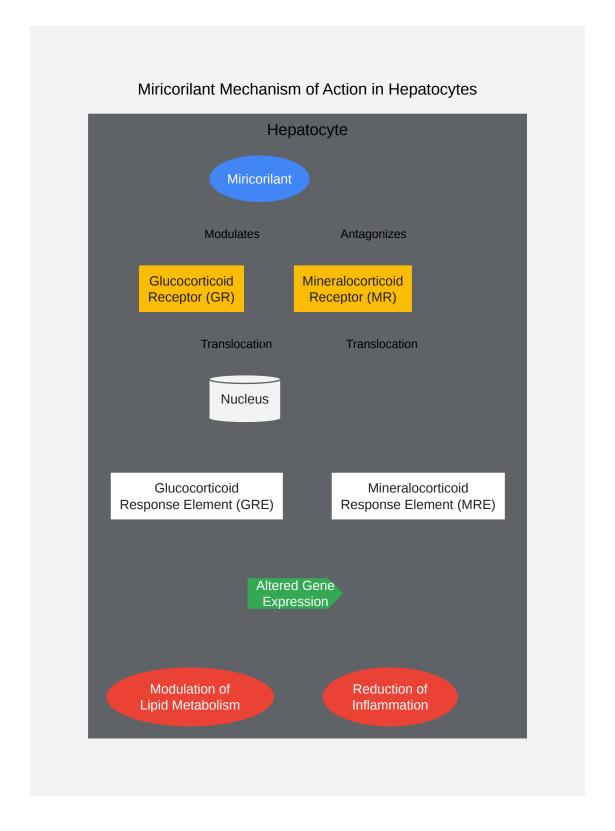


Clinical Trial Protocol: Phase 2a Study in Patients with Presumed NASH (NCT03823703)

- Study Design: Randomized, double-blind, placebo-controlled, multi-center study.
- Patient Population: Patients with presumed NASH.
- Treatment Arms:
 - Miricorilant 600 mg, orally, once daily.
 - o Miricorilant 900 mg, orally, once daily.
 - Placebo, orally, once daily.
- Duration: 12 weeks.
- Primary Endpoint: Relative change in liver fat content from baseline as measured by MRI-PDFF.
- Safety Monitoring: Regular monitoring of safety and tolerability, including frequent measurement of ALT and AST levels.

Visualizations

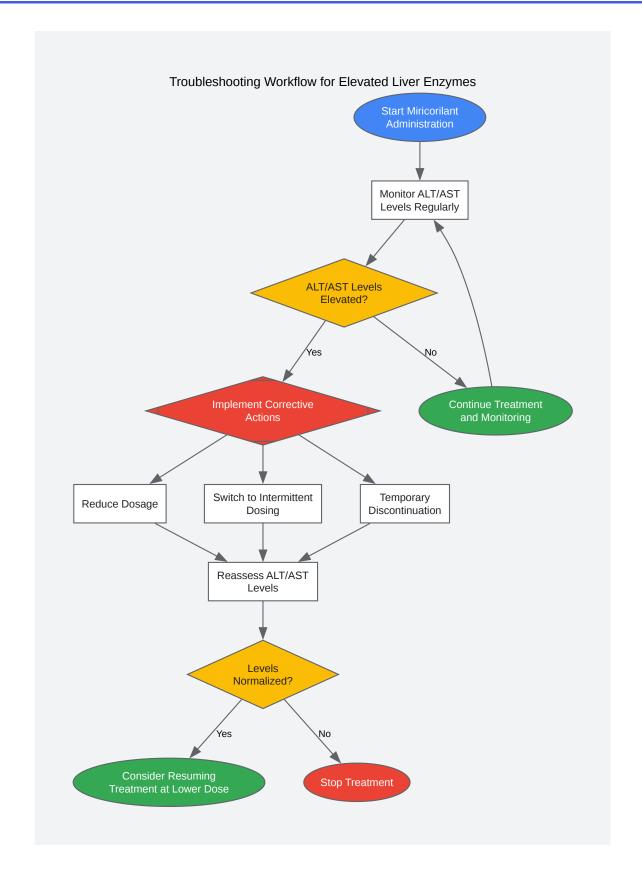




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Caption: Miricorilant's dual action on GR and MR pathways in liver cells.





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Caption: A step-by-step guide for managing liver enzyme elevations.



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